molecular formula C3H3Ge B14246832 2-Propynylgermane

2-Propynylgermane

Cat. No.: B14246832
M. Wt: 111.69 g/mol
InChI Key: FXIABZFXWNSXIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with prop-2-yn-1-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (Prop-2-yn-1-yl)germane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert (Prop-2-yn-1-yl)germane to lower oxidation state germanium compounds.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Germanium dioxide and other germanium oxides.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

(Prop-2-yn-1-yl)germane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.

    Industry: Used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)germane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, contributing to its biological activity.

Comparison with Similar Compounds

    Trimethylgermane: Similar structure but lacks the prop-2-yn-1-yl group.

    Tetramethylgermane: Contains four methyl groups bonded to germanium.

    (Prop-2-yn-1-yl)silane: Analogous compound with silicon instead of germanium.

Uniqueness: (Prop-2-yn-1-yl)germane is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C3H3Ge

Molecular Weight

111.69 g/mol

InChI

InChI=1S/C3H3Ge/c1-2-3-4/h1H,3H2

InChI Key

FXIABZFXWNSXIW-UHFFFAOYSA-N

Canonical SMILES

C#CC[Ge]

Origin of Product

United States

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